2-hydroxy-N-(prop-2-en-1-yl)acetamide
Overview
Description
2-Hydroxy-N-(prop-2-en-1-yl)acetamide is an organic compound with the molecular formula C6H11NO2. This compound features a hydroxyl group (-OH) and an amide group (-CONH-) attached to a propene (allyl) group. It is a versatile molecule used in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Hydroxylation of N-(prop-2-en-1-yl)acetamide: This method involves the hydroxylation of N-(prop-2-en-1-yl)acetamide using oxidizing agents such as hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).
Amide Formation: The compound can be synthesized by reacting prop-2-en-1-amine with chloroacetic acid in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve industrial-scale production.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, OsO4
Reduction: LiAlH4, NaBH4
Substitution: NaOH, HCl, various nucleophiles
Major Products Formed:
Carboxylic acids from oxidation
Amines from reduction
Various substituted derivatives from nucleophilic substitution
Scientific Research Applications
2-Hydroxy-N-(prop-2-en-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It may be used in the development of pharmaceuticals, particularly in the synthesis of drug precursors.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-hydroxy-N-(prop-2-en-1-yl)acetamide exerts its effects depends on its specific application. For example, in antimicrobial applications, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary based on the specific biological or chemical context.
Comparison with Similar Compounds
2-Hydroxy-N-(prop-2-en-1-yl)propanamide: Similar structure but with a different alkyl group.
N-Propyl-2-hydroxyacetamide: Similar amide group but with a different alkyl chain.
2-Hydroxy-N-(but-2-en-1-yl)acetamide: Similar but with a longer alkyl chain.
Properties
IUPAC Name |
2-hydroxy-N-prop-2-enylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-2-3-6-5(8)4-7/h2,7H,1,3-4H2,(H,6,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRWBZKKWOABKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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